

what is 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Bis(chloromethyl)oxetane

Cat. No.: B146354

[Get Quote](#)

An In-depth Technical Guide to **3,3-Bis(chloromethyl)oxetane**

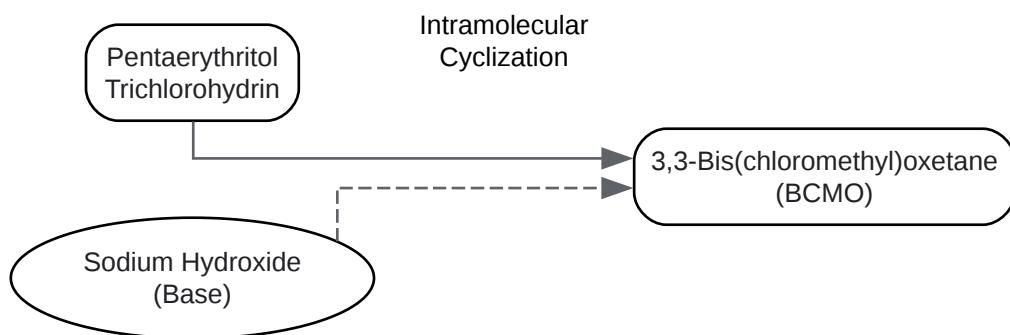
For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Bis(chloromethyl)oxetane (BCMO) is a strained heterocyclic compound of significant interest in polymer chemistry. Its unique four-membered ether ring structure, substituted with two chloromethyl groups, imparts a high degree of reactivity, making it a valuable monomer for the synthesis of specialized polymers. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of BCMO. Detailed experimental protocols for its synthesis and polymerization are presented, along with a summary of its toxicological profile. While the oxetane core is of growing interest in medicinal chemistry, the primary applications of BCMO remain in materials science, particularly in the production of the chemically resistant thermoplastic known as Penton and as a precursor to energetic polymers.

Chemical and Physical Properties

3,3-Bis(chloromethyl)oxetane is a solid at room temperature, appearing as a black or olive green solid.^[1] It is characterized by its high reactivity, which is attributed to the strained oxetane ring. The physical and chemical properties of BCMO are summarized in the table below.


Property	Value	Reference
Molecular Formula	C ₅ H ₈ Cl ₂ O	[2]
Molecular Weight	155.02 g/mol	[1][2]
CAS Number	78-71-7	[2]
Appearance	Black or olive green solid	[1]
Density	1.29 g/mL at 25 °C	
Melting Point	18.9 °C (66.0 °F; 292.0 K)	[1]
Boiling Point	198 °C (lit.)	
Refractive Index	n _{20/D} 1.486 (lit.)	
InChI	1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2	
SMILES	C1CCC(Cl)CO1	

Synthesis of 3,3-Bis(chloromethyl)oxetane

The synthesis of BCMO typically proceeds through the cyclization of a pentaerythritol derivative. Two common methods are outlined below.

Synthesis from Pentaerythritol Trichlorohydrin

A prevalent method for the synthesis of BCMO involves the intramolecular cyclization of pentaerythritol trichlorohydrin. This reaction is carried out in the presence of a non-organic base, such as sodium hydroxide.[1] The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace a chlorine atom, forming the strained oxetane ring.

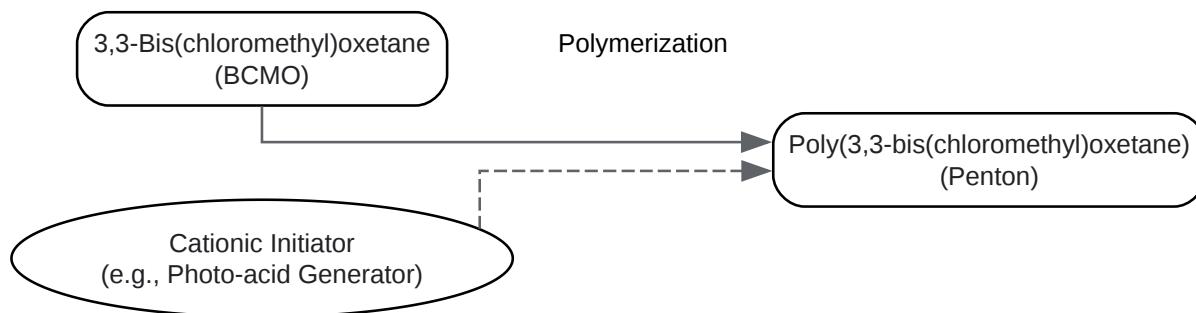
[Click to download full resolution via product page](#)

Synthesis of BCMO from Pentaerythritol Trichlorohydrin.

Synthesis from 3-Chloro-2,2-dichloromethylpropan-1-ol

Another synthetic route involves the reaction of 3-chloro-2,2-dichloromethylpropan-1-ol with a base like potassium hydroxide in an alcoholic solvent.

Experimental Protocol:


- A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (2 mL) is prepared.[3]
- The mixture is heated and refluxed for 3 hours.[3]
- Upon completion of the reaction, the mixture is cooled to room temperature.[3]
- The cooled mixture is diluted with ethyl acetate (10 mL) and filtered to remove any solid byproducts.[3]
- The filtrate is then concentrated under reduced pressure to yield **3,3-bis(chloromethyl)oxetane** as a colorless liquid (0.65 g, 80% yield).[3]

Applications of 3,3-Bis(chloromethyl)oxetane

The primary application of BCMO lies in polymer chemistry, where it serves as a monomer for the synthesis of poly(**3,3-bis(chloromethyl)oxetane**), a thermoplastic commercially known as Penton.[4] This polymer is noted for its exceptional chemical resistance and thermal stability.[4]

Cationic Ring-Opening Polymerization

The polymerization of BCMO proceeds via a cationic ring-opening mechanism. The high strain energy of the oxetane ring facilitates this process. The polymerization can be initiated by photo-acid generators, which allows for photocurable applications.[\[5\]](#)

[Click to download full resolution via product page](#)

Cationic Ring-Opening Polymerization of BCMO.

Intermediate in Energetic Polymer Synthesis

BCMO is also a key intermediate in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO).[\[1\]](#) In this application, the chloromethyl groups of BCMO are substituted with azide groups, and the resulting monomer is then polymerized.[\[1\]](#) PolyBAMO is under investigation as a potential propellant binder for rocket fuels.[\[1\]](#)

Spectral Data

The structure of **3,3-Bis(chloromethyl)oxetane** can be confirmed using various spectroscopic techniques.

Spectroscopic Data	
¹ H NMR	Available
¹³ C NMR	Available
IR Spectroscopy	Available
Mass Spectrometry	Available

Safety and Toxicology

3,3-Bis(chloromethyl)oxetane is classified as an extremely hazardous substance in the United States.^[1] It is harmful if swallowed or inhaled and can cause irritation to the eyes, skin, and respiratory tract.^[6] Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea.^[6] Ingestion can result in irritation of the esophagus and gastrointestinal tract.^[6] Long-term exposure may lead to allergic hypersensitivity dermatitis or asthma.^[6] It has been reported to cause kidney damage, lacrimation, and somnolence upon consumption.^[1]

Handling Precautions:

- Handle in a well-ventilated area.
- Wear suitable protective clothing, including gloves and safety goggles.
- Avoid contact with skin and eyes.
- Avoid the formation of dust and aerosols.
- Use non-sparking tools to prevent fire from electrostatic discharge.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

Relevance to Drug Development

While the oxetane ring is an emerging motif in drug discovery, valued for its ability to act as a bioisostere for carbonyl and gem-dimethyl groups and to improve the physicochemical properties of drug candidates, there is currently no evidence to suggest that **3,3-bis(chloromethyl)oxetane** itself is directly involved in specific biological signaling pathways.^[7] ^[8] Its high reactivity and toxicological profile make it an unlikely candidate for direct pharmaceutical applications. However, the study of oxetane chemistry, including the reactions of BCMO, can provide valuable insights for medicinal chemists in the design and synthesis of novel therapeutic agents containing the stable 3,3-disubstituted oxetane scaffold.^[7]

Conclusion

3,3-Bis(chloromethyl)oxetane is a highly reactive and versatile monomer with significant applications in polymer science. Its ability to undergo cationic ring-opening polymerization has led to the development of chemically resistant and thermally stable materials. While its toxicological properties necessitate careful handling, its unique chemical characteristics continue to make it a subject of interest for materials scientists and chemists. For drug development professionals, while BCMO itself is not a therapeutic agent, the broader field of oxetane chemistry to which it belongs holds promise for the design of future pharmaceuticals with improved properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 2. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-BIS(CHLOROMETHYL)OXETANE | 78-71-7 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. radtech.org [radtech.org]
- 6. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [what is 3,3-Bis(chloromethyl)oxetane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146354#what-is-3-3-bis-chloromethyl-oxetane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com